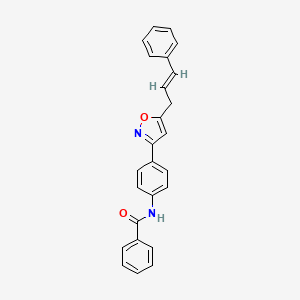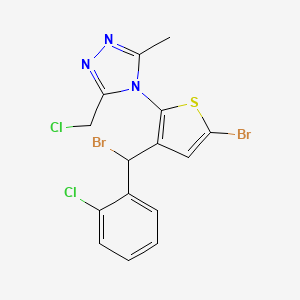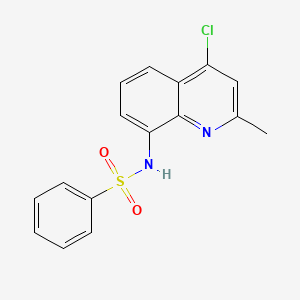
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position of the quinoline ring, and a benzenesulfonamide moiety attached to the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide typically involves the following steps:
Synthesis of 4-Chloro-2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of a chloro-substituted aldehyde.
Sulfonation: The 4-Chloro-2-methylquinoline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Formation of Benzenesulfonamide: Finally, the sulfonyl chloride intermediate is reacted with aniline to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline derivatives.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-2-methylquinolin-8-yl)acetamide
- N-(4-Chloro-2-methylquinolin-8-yl)benzamide
- N-(4-Chloro-2-methylquinolin-8-yl)thiourea
Uniqueness
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and stability, making it a valuable scaffold for drug development. Additionally, the combination of the chloro and methyl groups on the quinoline ring contributes to its unique reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
143465-66-1 |
|---|---|
分子式 |
C16H13ClN2O2S |
分子量 |
332.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methylquinolin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-10-14(17)13-8-5-9-15(16(13)18-11)19-22(20,21)12-6-3-2-4-7-12/h2-10,19H,1H3 |
InChI 键 |
GJTGMOWHZXWDGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)NS(=O)(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


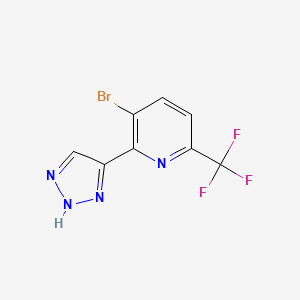
![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
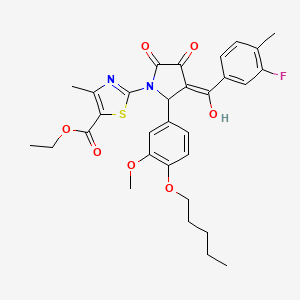
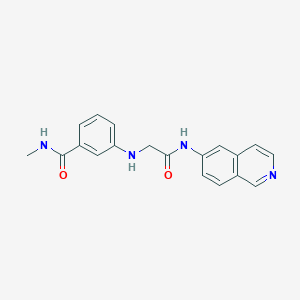
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)

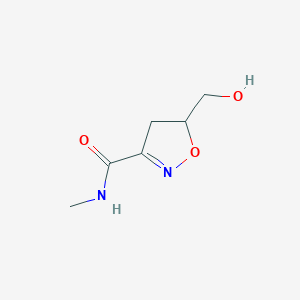
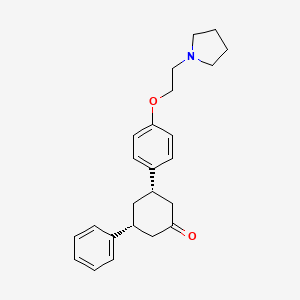

![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
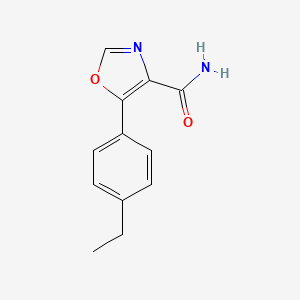
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
